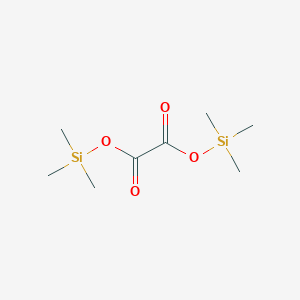

Bis(trimethylsilyl) oxalate

Description

Historical Context of Bis(trimethylsilyl) Oxalate (B1200264) Synthesis and Initial Applications

The preparation and study of organosilicon compounds like bis(trimethylsilyl) oxalate have been documented over several decades. Early investigations into the thermal stability of bis(triorganosilyl)oxalates were carried out by Von G. Schott and G. Schott, laying the groundwork for understanding the properties of this class of compounds. google.com

Specific synthesis methods for this compound have been detailed in scientific literature and patents. One common approach involves the reaction of oxalic acid with a stoichiometric excess of a chlorosilane, such as trimethylsilyl (B98337) chloride. google.com Another documented method involves the silylation of oxalic acid using trimethylsilyl chloride in an anhydrous solvent like diethyl ether, with ammonia (B1221849) gas used to drive the reaction to completion, yielding the product in high purity.

Historically, one of the primary applications of this compound was in analytical chemistry. It serves as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS). The process of silylation converts non-volatile compounds like oxalic acid into more volatile and thermally stable derivatives, which are easier to analyze using GC-MS. annlabmed.org This derivatization enhances the sensitivity and resolution of the analysis, allowing for precise quantification of oxalic acid in complex biological or environmental samples. Early GC-MS methods for plasma oxalate, developed in the 1970s and 1980s, relied on such derivatization techniques. annlabmed.org

Current Research Landscape and Emerging Trends for this compound

The utility of this compound extends beyond its historical role in analytical chemistry, with current research exploring its application in diverse areas of synthesis and materials science.

In modern organic synthesis, this compound is a valuable reagent. It is used to facilitate acylation reactions, where the trimethylsilyl groups act as effective leaving groups, enabling the transfer of the oxalate moiety to various substrates. vulcanchem.com This reactivity is harnessed in cyclocondensation reactions to produce complex organic molecules, including N-substituted 2-carboxy-4-quinolones. rsc.orgrsc.org In these syntheses, reagents like lithium bis(trimethylsilyl)amide (LiHMDS) are used in conjunction with diethyl oxalate, a related diester, to achieve cyclization under specific conditions. rsc.orgrsc.org

A significant emerging trend is the use of silyl (B83357) oxalates, including this compound, in the field of materials science, particularly for energy storage applications. It has been investigated as a component in nonaqueous electrolyte compositions for electrochemical cells, such as lithium-ion batteries. google.com The addition of silyl oxalates can improve the performance and stability of these batteries. google.com While not a direct precursor, its structural relative, bis(trimethylsilyl) malonate, is used in metal-organic chemical vapor deposition (MOCVD) for creating thin films, suggesting potential analogous applications for oxalate derivatives in materials synthesis. vulcanchem.com

The compound's properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₈O₄Si₂ | nih.gov |

| Molecular Weight | 234.40 g/mol | nih.gov |

| CAS Number | 18294-04-7 | nih.gov |

| InChI Key | DDCDOSJHFOGNRO-UHFFFAOYSA-N | nih.gov |

| SMILES | CSi(C)OC(=O)C(=O)OSi(C)C | nih.gov |

Table 2: Summary of Synthesis Methods for this compound

| Reactants | Reagents/Solvents | Conditions | Yield | Source |

|---|---|---|---|---|

| Oxalic acid, Trimethylsilyl chloride (TMSCl) | Anhydrous diethyl ether, Ammonia gas | Dropwise addition of TMSCl, introduction of ammonia gas, reflux at 60°C for 6 h | 78–86% |

Table 3: Overview of Applications of this compound

| Field | Application | Description | Source |

|---|---|---|---|

| Analytical Chemistry | Derivatization Agent (GC-MS) | Enhances volatility and thermal stability of oxalic acid for accurate quantification in complex samples. | annlabmed.org |

| Organic Synthesis | Acylating Reagent | The trimethylsilyl groups act as good leaving groups, facilitating the transfer of the oxalate moiety. | vulcanchem.com |

| Organic Synthesis | Cyclocondensation Reactions | Used in the synthesis of complex heterocyclic molecules like quinolones. | rsc.orgrsc.org |

| Materials Science | Electrolyte Additive | Component in nonaqueous electrolytes for improving the performance of lithium-ion batteries. | google.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

18294-04-7 |

|---|---|

Molecular Formula |

C8H18O4Si2 |

Molecular Weight |

234.4 g/mol |

IUPAC Name |

bis(trimethylsilyl) oxalate |

InChI |

InChI=1S/C8H18O4Si2/c1-13(2,3)11-7(9)8(10)12-14(4,5)6/h1-6H3 |

InChI Key |

DDCDOSJHFOGNRO-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |

Canonical SMILES |

C[Si](C)(C)OC(=O)C(=O)O[Si](C)(C)C |

Synonyms |

ETHANEDIOICACID,BIS(TRIMETHYLSILY |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsilyl Oxalate

Established Synthetic Routes to Bis(trimethylsilyl) Oxalate (B1200264)

The most common and well-documented method for synthesizing bis(trimethylsilyl) oxalate involves the silylation of oxalic acid with a suitable silylating agent, typically a chlorosilane.

Reaction of Oxalic Acid with Chlorosilanes

The fundamental reaction for producing this compound is the esterification of oxalic acid with trimethylchlorosilane (TMSCl). In this reaction, the hydroxyl groups of the oxalic acid are replaced by trimethylsilyl (B98337) groups. wikipedia.org This process is a type of nucleophilic substitution where the oxygen of the carboxylic acid attacks the silicon atom of the chlorosilane, leading to the formation of the silyl (B83357) ester and hydrogen chloride (HCl) as a byproduct. researchgate.net

This reaction forms the basis of most synthetic protocols for this compound.

Role of Ammonia (B1221849) Gas in Reaction Protocols

A crucial aspect of the synthesis of silyl esters from carboxylic acids and chlorosilanes is the management of the hydrogen chloride byproduct. wikipedia.orgresearchgate.net The presence of HCl can lead to reversible reactions and potential degradation of the desired product. To drive the reaction to completion, a base is typically added to neutralize the HCl as it is formed. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

To achieve high yields and purity of this compound, careful control and optimization of several reaction parameters are essential. These include the choice of solvent, maintenance of anhydrous conditions, stoichiometric control of the reactants, and the temperature and duration of the reaction.

Solvent Selection and Anhydrous Environment Requirements

The selection of an appropriate solvent is critical for the success of the silylation reaction. The solvent should be inert to the reactants and products and should facilitate the reaction. Aprotic solvents are a necessity for silylation reactions involving chlorosilanes. researchgate.net Commonly used solvents include diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane. Diethyl ether is often preferred due to its low polarity, which can help to suppress side reactions.

The paramount requirement for this synthesis is the maintenance of strictly anhydrous (water-free) conditions. google.com Chlorosilanes, such as TMSCl, are highly susceptible to hydrolysis, reacting with any trace amounts of water to form silanols (e.g., trimethylsilanol) and HCl. This not only consumes the silylating agent but also introduces impurities that can be difficult to remove. The presence of water can also lead to the hydrolysis of the product, this compound, back to oxalic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction system.

| Solvent | Rationale for Use |

| Diethyl Ether | Preferred for its low polarity, which minimizes side reactions. |

| Tetrahydrofuran (THF) | A common aprotic solvent for silylation. researchgate.net |

| Dichloromethane | An alternative anhydrous solvent for silylation reactions. |

Stoichiometric Control of Reagents

The stoichiometry of the reactants—oxalic acid, trimethylchlorosilane, and the base (ammonia)—plays a significant role in the outcome of the synthesis. For the complete silylation of both carboxylic acid groups in oxalic acid, a stoichiometric equivalent of two moles of TMSCl per mole of oxalic acid is theoretically required. However, in practice, a slight excess of the silylating agent is often used to ensure the complete conversion of the oxalic acid.

One established protocol specifies an optimal molar ratio of oxalic acid to TMSCl of 1:2.2. Using a larger excess of TMSCl can lead to the formation of impurities. The amount of ammonia gas used should be sufficient to neutralize all the HCl generated during the reaction. A common practice is to continue bubbling ammonia through the reaction mixture until the formation of ammonium (B1175870) chloride precipitate ceases, indicating that the reaction is complete.

| Reactant | Stoichiometric Ratio (Oxalic Acid : TMSCl) | Impact on Reaction |

| Oxalic Acid | 1 | Limiting reagent. |

| Trimethylchlorosilane | 2.2 | Optimal ratio for high yield and purity. |

| Trimethylchlorosilane | >2.5 | Can lead to the formation of impurities. |

Temperature and Time Profile Optimization

The temperature and duration of the reaction are interdependent parameters that must be optimized to maximize the yield and purity of this compound. The addition of TMSCl to the solution of oxalic acid is often done dropwise to control the initial exothermic reaction.

A typical procedure involves a period of stirring at room temperature followed by heating the reaction mixture to reflux. For instance, a protocol using diethyl ether as a solvent specifies refluxing at 60°C for 6 hours. This elevated temperature helps to drive the reaction to completion. However, prolonged heating can potentially lead to the degradation of the silyl ester groups. Therefore, the reaction time should be carefully monitored to ensure complete reaction without significant product decomposition.

| Parameter | Condition | Rationale |

| Initial Addition | Dropwise addition of TMSCl | To control the exothermic nature of the reaction. |

| Reaction Temperature | Reflux (e.g., 60°C in diethyl ether) | To accelerate the reaction and drive it to completion. |

| Reaction Time | ~4-6 hours | Sufficient time for the reaction to complete without significant product degradation. |

Advanced Purification and Purity Assessment Techniques for Synthesized this compound

Achieving high purity of this compound is essential for its applications, particularly in analytical chemistry and materials science. Following the initial synthesis and isolation, residual starting materials, monosilylated byproducts, and silanol (B1196071) impurities may be present. Advanced purification techniques are therefore employed to increase the purity to greater than 98%. Purity is typically verified through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Vacuum Distillation Strategies

Vacuum distillation is a highly effective method for purifying this compound, as it is a liquid or a low-melting solid at room temperature. This technique is particularly suitable for thermally sensitive compounds or those with high boiling points, as it allows for distillation at a significantly lower temperature by reducing the ambient pressure. This minimizes the risk of thermal decomposition, which can be a concern for silyl esters.

The process involves heating the crude product in a distillation apparatus connected to a vacuum pump. The pressure is lowered to a specific level, and the temperature is gradually increased until the this compound begins to vaporize. The vapor travels through a condenser, where it is cooled and collected as a purified liquid distillate, leaving less volatile impurities behind in the distillation flask. More volatile impurities are typically removed in a preliminary fraction. The efficiency of the separation can be enhanced by using a fractionating column, such as a Vigreux or packed column, between the distillation flask and the condenser. researchgate.net

Recrystallization from Non-Polar Solvents

Recrystallization is another powerful technique for purifying solid compounds based on differences in solubility. For this compound, which is a non-polar molecule, recrystallization is best performed using non-polar solvents. Hexane is a commonly suggested solvent for this purpose.

The general procedure involves dissolving the crude product in a minimum amount of a suitable hot non-polar solvent. The principle is that the desired compound is highly soluble in the hot solvent, while the impurities are either insoluble or only sparingly soluble. Any insoluble impurities can be removed by hot filtration. The hot, saturated solution is then allowed to cool slowly. As the temperature decreases, the solubility of the this compound drops, causing it to crystallize out of the solution in a pure form. The impurities, being present in a lower concentration, remain dissolved in the cold solvent. The pure crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. The process can be repeated to achieve even higher purity.

Chromatographic Monitoring of Reaction Progress

Monitoring the progress of the synthesis of this compound is crucial for optimizing reaction times and maximizing yield and purity. Chromatography is the primary tool for this purpose.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for qualitative monitoring. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting material (oxalic acid) and a reference standard of the product, one can track the disappearance of the reactant and the appearance of the product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both monitoring the reaction and assessing the purity of the final product. this compound is volatile and thermally stable enough for GC analysis. aip.org In this method, a sample of the reaction mixture is injected into the gas chromatograph. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for definitive identification.

During synthesis, GC-MS can be used to quantify the conversion of oxalic acid to this compound and identify the formation of any byproducts, such as the monosilylated intermediate or hydrolysis products like trimethylsilanol. For the final product, GC-MS provides a precise assessment of purity by determining the relative peak area of the target compound. annlabmed.orgnih.gov It has been noted that when analyzing silylated oxalates, proper conditioning of the GC column may be necessary to prevent analytical artifacts and ensure accurate quantification. nih.govannlabmed.org

| Technique | Application | Key Parameters & Considerations | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Qualitative reaction monitoring | Stationary Phase: Silica Gel. Mobile Phase: Non-polar/polar solvent mixture (e.g., Hexane/Ethyl Acetate). Visualization: UV light or chemical stain. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative reaction monitoring and final purity assessment | Column: DB-5MS or similar non-polar capillary column. Derivatization: Not required for the product itself, but used to analyze the starting material (oxalic acid). Column conditioning may be required. | annlabmed.orgnih.gov |

Reactivity and Mechanistic Investigations of Bis Trimethylsilyl Oxalate

Fundamental Reactivity Patterns of the Oxalate (B1200264) Ester Moiety in Bis(trimethylsilyl) Oxalate

The reactivity of this compound is largely dictated by the electronic properties of the oxalate backbone and the nature of the trimethylsilyl (B98337) (TMS) groups. The molecule possesses a symmetrical structure with two carbonyl groups and two trimethylsilyl groups linked through oxygen atoms. vulcanchem.com The trimethylsilyl groups are excellent leaving groups, a characteristic that is central to the compound's utility in various chemical transformations. vulcanchem.com This facilitates the transfer of the oxalate moiety to nucleophilic substrates.

The presence of the two carbonyl groups in the oxalate backbone provides a rigid structure and influences its reactivity patterns. vulcanchem.com The molecule can participate in reactions typical of esters, but with modified reactivity due to the presence of the bulky and labile TMS groups. These structural features enable BTSO to act as a potent acylating agent and a precursor in the formation of complex molecular architectures.

This compound in Acylation Reactions

This compound is a valuable reagent for acylation reactions, where it serves to introduce the oxalate group or a related moiety onto a substrate. vulcanchem.com The facility of these reactions is enhanced by the good leaving group ability of the trimethylsilyl groups. vulcanchem.com

Formation of β-Keto Acids

A significant application of this compound is in the synthesis of β-keto acids. While direct experimental details for BTSO are not extensively documented in the provided results, its structural similarity to bis(trimethylsilyl) malonate suggests a comparable reaction pathway. Bis(trimethylsilyl) malonate undergoes acylation with acid chlorides and acyl carbonates in the presence of a base like triethylamine (B128534) and a magnesium or lithium salt to yield β-keto acids. vulcanchem.com It is plausible that this compound reacts in a similar fashion, where a carbanion equivalent attacks an acylating agent, followed by hydrolysis of the silyl (B83357) ester to furnish the β-keto acid.

Synthesis of Other Key Organic Intermediates

Beyond β-keto acids, this compound is instrumental in the synthesis of other important organic intermediates. It can be used to form various esters and other derivatives through acylation of different substrates. vulcanchem.com For instance, in Friedel-Crafts type reactions, the acylation of bis(trimethylsilyl)ethyne can produce terminal alkynyl ketones. softbeam.net This highlights the versatility of silylated reagents in constructing key functional groups in organic molecules.

Cyclocondensation Reactions Facilitated by this compound

This compound has proven to be a valuable tool in cyclocondensation reactions, enabling the construction of complex organic architectures. Its ability to participate in these intricate transformations stems from its capacity to act as a building block and to stabilize reactive intermediates.

Formation of Complex Organic Architectures

The use of this compound and related compounds in cyclocondensation reactions allows for the synthesis of diverse and complex molecular frameworks. For example, the use of bis(trimethylsilyl)peroxide, a related silyl compound, in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate, facilitates the cyclocondensation of carbonyl compounds to form tetraoxanes. beilstein-journals.org While not a direct example of BTSO, this illustrates the principle of using silylated reagents to construct cyclic systems.

In a more direct analogy, diethyl oxalate, a related oxalate derivative, is used in cyclocondensation reactions to form N-substituted 2-carboxy-4-quinolones. rsc.orgresearchgate.netrsc.org These reactions often require a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), to proceed efficiently. rsc.orgresearchgate.netrsc.org This suggests that this compound could potentially be employed in similar cyclization strategies to access heterocyclic compounds.

Mechanistic Aspects of Cyclocondensation Processes

The mechanism of cyclocondensation reactions involving oxalate derivatives typically involves the generation of a nucleophile that attacks one of the carbonyl groups of the oxalate. rsc.orgrsc.org In the synthesis of 4-quinolones using diethyl oxalate, a plausible mechanism involves the initial generation of an anion from a secondary amine in the presence of a base. rsc.orgrsc.org This anion then attacks a carbonyl group of the diethyl oxalate to form an N-acetylated product. rsc.orgrsc.org Subsequent intramolecular attack of an enolate, generated from another part of the molecule, onto the newly formed amide carbonyl leads to the cyclized quinolone ring after elimination of a water molecule. rsc.orgrsc.org

Mechanisms of Reactive Intermediate Stabilization by this compound

This compound (BTSO) serves as a valuable reagent in synthetic organic chemistry, in part due to its ability to stabilize reactive intermediates. This characteristic is particularly exploited in reactions such as acylations and cyclocondensations to produce complex organic molecules. The mechanism of stabilization often involves the trimethylsilyl (TMS) groups, which are excellent leaving groups and can facilitate the formation of transient species that would otherwise be too unstable to participate effectively in a reaction.

In acylation reactions, for example, BTSO can act as a source of an acylating agent. The bulky and electron-donating TMS groups can influence the reactivity of the oxalate carbonyls. Upon reaction, the departure of a trimethylsiloxy group (TMSO-) or related species can generate a highly reactive acylium-like intermediate. The stability of the resulting TMSO anion or its subsequent reaction products helps to drive the forward reaction.

Furthermore, in the context of chemiluminescence reactions involving oxalate derivatives, high-energy intermediates such as 1,2-dioxetanones have been postulated. nii.ac.jp While not directly studying BTSO, these investigations highlight the role of the oxalate core in forming and transiently holding high-energy structures. The electronic properties of the groups attached to the oxalate moiety are crucial in controlling the stability and decomposition pathways of these intermediates. nii.ac.jp For BTSO, the TMS groups are instrumental in facilitating reaction pathways by stabilizing the intermediates formed during the transformation.

Thermal Decomposition Studies of this compound

The thermal stability of this compound has been a subject of investigation, with some conflicting reports in the literature. While some studies have noted decomposition at temperatures above 150°C, others report stability up to 200°C. Early work on the stability of bis(triorganosilyl)oxalates was conducted as far back as 1967. google.com This variability in reported decomposition temperatures suggests that the stability is highly sensitive to the specific conditions of the experiment.

Thermogravimetric analysis (TGA) coupled with techniques like gas chromatography-mass spectrometry (GC-MS) is a suggested strategy to resolve discrepancies in thermal stability and definitively identify the products of decomposition. The expected decomposition products arise from the fragmentation of the parent molecule. Potential products include simple gases and more complex organosilicon compounds.

Table 1: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Predicted Origin |

| Carbon Monoxide | CO | Fragmentation of the oxalate backbone. |

| Carbon Dioxide | CO₂ | Fragmentation of the oxalate backbone. |

| Siloxanes | (R₃Si)₂O | Recombination of trimethylsilyl fragments. |

The decomposition pathway likely involves the cleavage of the Si-O and C-C bonds. The formation of volatile products like CO and CO₂ drives the decomposition process, while the trimethylsilyl fragments can recombine to form stable siloxanes.

The observed variability in the thermal decomposition temperature of this compound can be attributed to the presence of impurities, with moisture being a particularly significant factor. Silyl esters are known to be sensitive to hydrolysis. Trace amounts of water can initiate the decomposition of BTSO at temperatures lower than what would be observed for a pure, anhydrous sample. researchgate.net

Theoretical and Computational Studies on this compound Reactivity

Theoretical and computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of this compound at a molecular level. These methods can predict reaction outcomes and elucidate complex mechanistic pathways that may be difficult to probe experimentally.

Computational modeling is employed to predict how this compound interacts with Lewis acids, which are often used as catalysts in reactions involving this reagent. Methods like Density Functional Theory (DFT) can be used to map the electrostatic potential surfaces of the BTSO molecule. This allows for the identification of nucleophilic sites, such as the oxygen atoms of the carbonyl and ether linkages, and electrophilic sites.

By modeling the interaction of these sites with various Lewis acids (e.g., BF₃·Et₂O, AlCl₃), researchers can predict the preferred coordination geometries and the extent of activation of the BTSO molecule. nih.gov These theoretical calculations can be validated by comparing the predicted outcomes with experimental kinetic data from catalyzed reactions. The insights gained from these computational studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

Quantum chemical modeling is a key tool for investigating the detailed mechanisms of reactions involving this compound. A variety of computational methods are available, each with a different balance of accuracy and computational cost, allowing researchers to study complex reaction energy surfaces. nih.govrsc.org

High-level ab initio methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can provide highly accurate energy calculations for key points along a reaction pathway. scispace.com DFT methods, such as those using the B3LYP functional, offer a good compromise between accuracy and efficiency for exploring broader reaction landscapes. nii.ac.jp For more rapid screening of reaction possibilities or for very large systems, semi-empirical quantum chemical methods like GFN2-xTB can be utilized. nih.govacs.org These models can simulate the entire reaction coordinate, identifying transition states and intermediates, and calculating the activation energies for each step. acs.org Such studies provide fundamental insights into the factors controlling the reactivity and selectivity of this compound. scispace.com

Table 2: Computational Methods Used in Studying Silyl Compound Reactivity

| Method Type | Example Method | Typical Application | Reference |

| Ab Initio | CCSD(T) | High-accuracy energy calculations of reaction energetics. | scispace.com |

| Density Functional Theory (DFT) | Gaussian (e.g., B3LYP) | Mapping electrostatic potentials, predicting Lewis acid interactions, calculating reaction energies. | nii.ac.jp |

| Semi-empirical | GFN2-xTB | Rapid screening of reaction pathways, modeling large systems, supporting experimental observations. | nih.govacs.org |

| Quantum Chemistry/Mass Spec | QCEIMS | Prediction of electron ionization mass spectra from first principles. | nih.gov |

Applications of Bis Trimethylsilyl Oxalate in Advanced Chemical Synthesis and Materials Science

Bis(trimethylsilyl) Oxalate (B1200264) as a Reagent in Organic Transformations

In the realm of organic chemistry, bis(trimethylsilyl) oxalate (BTSO) is a valuable reagent, particularly for its ability to facilitate acylation reactions. The trimethylsilyl (B98337) moieties are excellent leaving groups, enabling the efficient transfer of the oxalate group to various substrates.

General Ester and Derivative Formation

This compound is utilized as a reagent for the formation of esters and other related derivatives. It can effectively acylate a range of substrates, which leads to the creation of important intermediates for further chemical synthesis. For instance, it can be used in condensation reactions, such as the Claisen condensation, where an ester enolate reacts with the oxalate to form β-keto esters. This reactivity is crucial for building molecular complexity. The reaction with secondary amines in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can also be used to synthesize N-substituted 2-carboxy-4-quinolones, which are important scaffolds in medicinal chemistry. rsc.org

Application in Diastereocontrolled Synthesis

The rigid structure of the oxalate group makes BTSO and its derivatives useful in stereocontrolled reactions, where the spatial arrangement of atoms is critical. In a diastereocontrolled synthesis, the goal is to selectively form one diastereomer over others. Research has demonstrated the use of oxalate condensation in the synthesis of highly substituted and stereochemically complex molecules. thieme-connect.com For example, this strategy has been applied to create specific stereoisomers of cis-decahydroquinolines, which form the core of certain alkaloids. nih.gov The predictable nature of the oxalate condensation allows for the controlled installation of new stereocenters.

Role in Spiroketal Precursor Synthesis

A notable application of oxalate-based reagents is in the synthesis of spiroketals, which are key structural motifs in many natural products. In the total synthesis of Bafilomycin A1, a complex macrolide antibiotic, an oxalate condensation step is critical for creating the necessary spiroketal precursor. thieme-connect.comethz.ch The synthesis involves a condensation reaction with a ketone enolate to introduce the oxalate moiety, which then undergoes an acid-catalyzed cyclization to form the spiroketal. ethz.ch Specifically, a strategy employing an anti-Danishefsky condensation of a chiral aldehyde with pentan-2,4-dione bis(trimethylsilyl)ether, followed by an oxalate condensation, yields the required spiroketalic enone precursor. thieme-connect.com This approach leverages the spiroketal as a rigid scaffold to control the stereochemistry of subsequent transformations. thieme-connect.com

Table 1: Applications of this compound in Organic Synthesis

| Reaction Type | Role of Oxalate Reagent | Product Type | Example Application |

|---|---|---|---|

| Esterification / Acylation | Acylating agent | Oxalate esters, β-keto esters | Synthesis of pharmaceutical intermediates. chemicalbook.com |

| Diastereocontrolled Condensation | Stereochemical control element | Highly substituted cyclic systems | Synthesis of cis-decahydroquinoline (B84933) core. nih.gov |

| Spiroketalization | Forms spiroketal precursor | Spiroketalic enones | Synthesis of the C12-C25 fragment of Bafilomycin A1. thieme-connect.comresearchgate.net |

This compound as a Precursor in Materials Science

The utility of this compound extends into materials science, where its volatility and decomposition characteristics make it a suitable precursor for fabricating advanced inorganic materials.

Thin Film Deposition via Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-quality thin films by decomposing organometallic precursor compounds on a heated substrate. The choice of precursor is critical, requiring properties like sufficient volatility and clean decomposition at appropriate temperatures. Silyl (B83357) esters, including oxalates, have been investigated for these applications. Structurally similar compounds, such as bis(trimethylsilyl) malonate, have been successfully used as MOCVD precursors to deposit thin films of hafnium and zirconium oxides. rsc.orgresearchgate.netsigmaaldrich.com These malonate complexes were found to be monomeric, more volatile, and decompose at lower temperatures compared to traditional β-diketonate precursors. rsc.orgresearchgate.net This demonstrates the potential of silylated dicarboxylate precursors like this compound for MOCVD processes, offering a pathway to deposit uniform metal oxide layers. rsc.orgresearchgate.netrsc.org

Synthesis of Metal Oxides (e.g., HfO₂, ZrO₂)

This compound is a potential precursor for the synthesis of high-k dielectric metal oxides such as hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂). rsc.orgresearchgate.net These materials are essential components in modern microelectronics, including transistors and memory devices. The MOCVD process using precursors like BTSO would involve its vaporization and subsequent decomposition with an oxygen source on a substrate surface to form the desired metal oxide film. rsc.org The synthesis of HfO₂ and ZrO₂ nanoparticles and thin films from various organometallic precursors has been widely studied, with methods focusing on controlling the crystalline phase and morphology of the final material. acs.orgnih.govacs.org The use of silylated precursors is advantageous due to their volatility and ability to facilitate the formation of these oxides at relatively low temperatures. rsc.orgresearchgate.net

Table 2: Materials Science Applications of Silylated Dicarboxylate Precursors

| Application | Material Synthesized | Role of Precursor | Key Advantages |

|---|---|---|---|

| MOCVD Precursor | Metal Oxide Thin Films | Volatile source of ligands | Good thermal stability, lower decomposition temperature. rsc.orgresearchgate.net |

| Nanoparticle Synthesis | Hafnium Dioxide (HfO₂) | Source for metal oxide formation | Enables deposition of high-k dielectric films. acs.orgresearchgate.net |

| Nanoparticle Synthesis | Zirconium Dioxide (ZrO₂) | Source for metal oxide formation | Suitable for advanced electronic components. rsc.orgresearchgate.netchemrxiv.org |

This compound in Electrochemical Systems

This compound is increasingly recognized for its potential to enhance the performance and stability of high-voltage lithium-ion batteries. Its utility stems from its unique chemical structure, which allows it to participate in beneficial reactions within the electrolyte and at the critical electrode-electrolyte interfaces.

Role as an Electrolyte Additive in Lithium-Ion Batteries

This compound is introduced in small quantities into conventional lithium-ion battery electrolytes, which are typically composed of a lithium salt like lithium hexafluorophosphate (B91526) (LiPF₆) dissolved in a mixture of organic carbonate solvents. researchgate.netgoogle.com The primary function of an additive is to improve the electrochemical performance where the base electrolyte alone falls short, particularly in high-voltage applications where conventional electrolytes are prone to decomposition. researchgate.net

One of the key roles of this compound is its ability to act as a precursor for the in situ formation of other beneficial compounds within the battery cell. google.com Research detailed in patent literature shows that this compound can react with the lithium salt LiPF₆ present in the electrolyte. google.comlabpartnering.org This reaction is exothermic and can proceed efficiently at room temperature, yielding lithium tetrafluoro(oxalato)phosphate (LiPF₄[C₂O₄]). google.com This newly formed salt is itself a valuable electrolyte additive known to improve the quality of the protective layers on both the anode and the cathode. google.comlabpartnering.org

This in situ generation is advantageous as it avoids the separate synthesis and introduction of the oxalatophosphate salt, simplifying the manufacturing process. google.com The reaction effectively modifies the electrolyte composition during the initial battery cycles, tailoring it for improved stability.

| In Situ Reaction of this compound | |

| Reactant 1 | This compound ((CH₃)₃Si-O(C=O)-(C=O)O-Si(CH₃)₃) |

| Reactant 2 | Lithium Hexafluorophosphate (LiPF₆) |

| Product | Lithium Tetrafluoro(oxalato)phosphate (LiPF₄[C₂O₄]) |

| Byproduct | Fluorotrimethylsilane ((CH₃)₃SiF) |

| Source: google.comlabpartnering.org |

Furthermore, the trimethylsilyl (TMS) groups within the molecule are known to be reactive toward Lewis bases and can scavenge corrosive species like hydrofluoric acid (HF). acs.org HF is often present as an impurity or is generated from the decomposition of the LiPF₆ salt, and it can damage electrode materials and lead to capacity fade. acs.org

Impact on Solid-Electrolyte Interphase (SEI) Formation and Stability

The Solid-Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. google.com A stable, ionically conductive, and electronically insulating SEI is crucial for preventing continuous electrolyte decomposition and ensuring a long battery life. google.comresearchgate.net

The use of silyl oxalates like this compound can modify the composition of the SEI layer. researchgate.netgoogle.com The decomposition products of the additive are incorporated into the SEI, potentially creating a more robust and effective passivation film. The formation of lithium oxalate, a known beneficial SEI component, can be promoted by the presence of oxalate-containing additives. diva-portal.org

However, the role of the trimethylsilyl (TMS) group at the cathode interface is complex. While it can scavenge harmful HF, research on other TMS-containing additives has revealed a potential downside. acs.org Studies on Ni-rich cathodes, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), have shown that TMS groups can react with residual lithium compounds like lithium hydroxide (B78521) (LiOH) on the cathode surface. acs.org This reaction can trigger a cascade of further electrolyte decomposition, generating more reactive species and potentially leading to continued capacity loss. acs.org

Therefore, the impact of this compound on the interphases is twofold: it contributes to the formation of a stable SEI on the anode, likely through its oxalate component and its in situ reaction products, while its silyl component may have complex interactions at the cathode surface that require careful consideration. researchgate.netacs.org

| Proposed Interfacial Contributions of this compound | |

| Anode (SEI) | - Formation of lithium oxalate and other organic/inorganic decomposition products. - Incorporation of components from the in situ formed LiPF₄[C₂O₄]. google.com |

| Cathode (CEI) | - Potential scavenging of HF by the trimethylsilyl group. acs.org - Possible undesirable reactions with surface impurities like LiOH on Ni-rich cathodes. acs.org |

| Source: google.comacs.org |

Enhancement of Battery Cycling Performance

The modification of the electrolyte and the formation of more stable electrode interphases by this compound are expected to lead to significant improvements in battery performance. A stable SEI layer minimizes the continuous consumption of electrolyte and lithium ions, which directly translates to higher coulombic efficiency and better capacity retention over many cycles. researchgate.netgoogle.com

By preventing the degradation of the electrolyte at high cathode potentials (above 4.35 V), silyl oxalate additives can enhance the cycling performance and durability of high-voltage batteries. researchgate.net The reduction of interfacial impedance, facilitated by a higher quality SEI and Cathode-Electrolyte Interphase (CEI), allows for better rate capability, meaning the battery can be charged and discharged more quickly without significant performance degradation. acs.org

Advanced Spectroscopic Elucidation and Structural Analysis of Bis Trimethylsilyl Oxalate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Bis(trimethylsilyl) Oxalate (B1200264)

NMR spectroscopy serves as a powerful tool for the structural analysis of bis(trimethylsilyl) oxalate, providing precise information about the hydrogen and carbon atomic nuclei within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Assignments

The ¹H NMR spectrum of this compound is characterized by its simplicity, showcasing a single, sharp resonance signal. This is due to the molecular symmetry, where all eighteen protons of the two trimethylsilyl (B98337) (TMS) groups are chemically equivalent. These protons typically appear as a singlet in the spectral region of approximately δ 0.15 to 0.36 ppm. umich.edu For instance, one study reports the singlet at δ 0.15 ppm (in CDCl₃), corresponding to the 18 protons of the Si(CH₃)₃ groups. Another report identifies this singlet at δ 0.36 ppm. umich.edu The high degree of shielding experienced by these protons, due to the electropositive nature of the adjacent silicon atoms, results in their characteristic upfield chemical shift.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.15 - 0.36 | Singlet | 18H | Si(CH₃)₃ |

This interactive table summarizes the proton NMR spectral data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

The ¹³C NMR spectrum of this compound provides further structural confirmation by identifying the two distinct carbon environments within the molecule. The carbon atoms of the methyl groups in the trimethylsilyl moieties typically resonate at a chemical shift of approximately δ 5.2 ppm. The carbonyl carbons of the oxalate group are significantly deshielded and appear much further downfield, generally in the range of δ 158.9 to 170 ppm. This pronounced downfield shift is characteristic of carbonyl carbons in ester functionalities.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~5.2 | Si(CH₃)₃ |

| ~158.9 - 170 | C=O |

This interactive table presents the carbon-13 NMR spectral data.

Applications of Multidimensional NMR in Structural Confirmation

While one-dimensional ¹H and ¹³C NMR spectra are often sufficient for the routine identification of this compound, multidimensional NMR techniques can provide unambiguous structural confirmation, especially in complex mixtures or when studying reaction mechanisms. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) would show a correlation between the proton signal of the trimethylsilyl groups and the corresponding carbon signal, definitively linking the two. Similarly, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum could reveal long-range couplings between the trimethylsilyl protons and the carbonyl carbons, further solidifying the structural assignment. While specific studies focusing solely on the multidimensional NMR of this compound are not extensively documented in the provided results, the application of these techniques is a standard practice in the structural elucidation of organosilicon compounds. acs.org

Vibrational Spectroscopy of this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is particularly useful for identifying the key functional groups present in this compound. The most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the ester groups, which typically appears around 1752 cm⁻¹. The spectrum also displays characteristic bands for the Si-O-C and Si-C bonds. The Si-O-C stretching vibration is generally observed in the region of 1050-1100 cm⁻¹, while the Si-C bond gives rise to an absorption band around 1245 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1752 | C=O | Stretching |

| ~1245 | Si-C | Stretching |

| ~1050-1100 | Si-O-C | Stretching |

This interactive table highlights the significant infrared absorption frequencies.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy, often revealing vibrations that are weak or absent in the IR spectrum. For this compound, Raman spectroscopy can be used to analyze the symmetric vibrations of the molecule. A characteristic band for the symmetric C-O stretching mode is expected in the Raman spectrum, typically observed in the range of 1456 to 1473 cm⁻¹ for oxalate-containing compounds. qut.edu.au While specific Raman data for this compound is not detailed in the search results, the technique is a powerful tool for studying the vibrational modes of similar organometallic and oxalate compounds. qut.edu.auresearchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule.

Mass Spectrometry (MS) Techniques for this compound

Mass spectrometry is a critical analytical tool for the structural characterization of this compound. It provides detailed information regarding the compound's molecular weight and fragmentation behavior, which is essential for its identification.

Identification of Molecular Ions and Fragmentation Patterns

The mass spectrum of this compound, with a molecular formula of C₈H₁₈O₄Si₂ and a molecular weight of 234.40 g/mol , is characterized by specific ion fragments. nih.gov In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) at m/z 234 is often weak or not observed due to the instability of the molecule under ionization conditions.

The fragmentation pattern is dominated by cleavages around the silyl (B83357) groups and the oxalate core. A common fragmentation involves the loss of a methyl group ([CH₃]) from the parent molecule, leading to a fragment ion ([M-CH₃]⁺) at m/z 219. annlabmed.org The most prominent peaks in the spectrum often correspond to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 and a fragment resulting from the loss of a trimethylsilyloxycarbonyl group ([COOSi(CH₃)₃]) at m/z 147. nih.govnih.gov These characteristic fragments are crucial for identifying silylated compounds in complex mixtures.

Table 1: Characteristic Mass Spectral Fragments of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 234 | Molecular Ion [M]⁺ | [C₈H₁₈O₄Si₂]⁺ |

| 219 | [M - CH₃]⁺ | [C₇H₁₅O₄Si₂]⁺ |

| 147 | [M - COOSi(CH₃)₃]⁺ or [C₂O₄Si(CH₃)₃]⁺ | [C₄H₉O₂Si]⁺ |

Hyphenated Techniques (e.g., GC-MS) in Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the premier hyphenated technique for analyzing this compound. nih.govmdpi.com This compound is often the target analyte in derivatization procedures where non-volatile organic acids, like oxalic acid, are converted into their volatile trimethylsilyl esters to enable gas chromatographic separation.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. aip.org The separated compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum that confirms its identity through the characteristic fragmentation patterns discussed previously. aip.org The retention time for this compound can vary depending on the column and analytical conditions; for example, a retention time of 7.889 minutes has been reported using a DB-WAX column. aip.org This technique is widely applied in metabolomics and clinical chemistry for the precise identification and quantification of oxalic acid in biological samples. annlabmed.org

Thermal Analysis Coupled with Spectrometry for this compound

The thermal stability and decomposition pathways of this compound are effectively studied by combining thermal analysis techniques with mass spectrometry.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of this compound. Reports on its thermal stability vary, with some studies indicating decomposition above 150°C and others suggesting stability up to 200°C. This variability may stem from trace impurities or moisture, which can catalyze decomposition.

The TGA thermogram would show the onset temperature of decomposition and the total mass loss. For silyl ethers and related compounds, decomposition often occurs in a single or multi-step process at elevated temperatures. mdpi.comnsf.gov The decomposition of this compound involves the cleavage of the Si-O-C linkages, leading to the complete volatilization of the compound and its breakdown products.

Table 2: Representative TGA Data for this compound Decomposition

| Temperature Range (°C) | Approximate Weight Loss (%) | Associated Process |

|---|

Note: The precise decomposition temperature can be influenced by factors such as heating rate and atmospheric conditions.

Evolved Gas Analysis (EGA) through TGA-MS

To gain a deeper understanding of the decomposition mechanism, TGA is coupled with mass spectrometry in a technique known as Evolved Gas Analysis (EGA) or TGA-MS. ethz.chmdpi.comias.ac.in As the this compound sample is heated in the TGA, the gaseous decomposition products are transferred via a heated line directly into the ion source of a mass spectrometer for real-time identification. ptgeindhoven.nl

For this compound, the thermal decomposition is expected to break the ester and C-C bonds. TGA-MS analysis would likely identify the evolution of simple gases such as carbon monoxide (CO, m/z 28) and carbon dioxide (CO₂, m/z 44). Additionally, the formation of hexamethyldisiloxane (B120664) ([Si(CH₃)₃]₂O, m/z 162), a common and stable product from reactions involving trimethylsilyl groups, would be anticipated. Identifying these evolved gases provides direct evidence for the proposed decomposition pathways and helps resolve ambiguities in its thermal behavior. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Carbon dioxide |

| Carbon monoxide |

| Hexamethyldisiloxane |

| Oxalic acid |

Future Research Directions and Unexplored Avenues for Bis Trimethylsilyl Oxalate Chemistry

Development of Novel Synthetic Pathways for Bis(trimethylsilyl) Oxalate (B1200264)

While established methods for the synthesis of bis(trimethylsilyl) oxalate exist, future research could focus on developing more efficient, scalable, and environmentally benign pathways. Current methods often rely on the reaction of oxalic acid with a trimethylsilylating agent, such as trimethylchlorosilane (TMSCl), often in the presence of a base like ammonia (B1221849) to neutralize the HCl byproduct. google.com

A promising avenue for exploration is the development of catalytic routes to BTSO. For instance, the use of solid acid catalysts or novel homogeneous catalysts could obviate the need for stoichiometric base and simplify purification procedures. Research into alternative silylating agents, potentially those that are less corrosive or generate less waste, would also be beneficial from a green chemistry perspective. researchgate.net

Furthermore, a systematic study of solvent effects and reaction conditions could lead to optimized processes with higher yields and purity. For example, while diethyl ether is a common solvent, exploring greener alternatives could enhance the sustainability of BTSO production. A Chinese patent suggests a method that avoids gaseous byproducts by converting them into solid ammonium (B1175870) chloride, which can be easily filtered, simplifying the process and improving product quality. google.com

Table 1: Comparison of Synthetic Methods for this compound

| Method | Silylating Agent | Base/Catalyst | Solvent | Yield (%) | Purity (%) | Key Features | Reference |

| Direct Silylation | Trimethylchlorosilane | Ammonia | Diethyl Ether | 78-86 | 93-95 | Standard method, generates NH4Cl byproduct. | |

| Patent Method | Trimethylsilylating agent 1 & 2 | - | Non-aqueous solvent | >80 | - | Aims for easier separation of byproducts. | google.com |

Expansion of this compound's Role in Catalysis

The application of this compound in catalysis is a largely unexplored domain with significant potential. While related silyl (B83357) compounds have found use in various catalytic systems, the specific catalytic activities of BTSO are not well-documented. researchgate.net Future research should investigate its potential as a catalyst, co-catalyst, or catalyst precursor in a range of organic transformations.

One area of interest is its potential use in Lewis acid catalysis. The silicon atoms in BTSO could act as Lewis acidic centers, potentially catalyzing reactions such as aldol (B89426) additions, Michael reactions, or Diels-Alder cycloadditions. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the Lewis acidity of BTSO and its potential interactions with various substrates.

Furthermore, the oxalate moiety could serve as a ligand for transition metal catalysts. The synthesis and catalytic evaluation of metal complexes incorporating a BTSO-derived oxalate ligand could lead to novel catalysts with unique reactivity and selectivity. For example, its use in conjunction with copper has been noted in the synthesis of allenes, suggesting a role in dual catalytic systems. The development of catalysts for polymerization reactions, such as the ring-opening polymerization of lactones, is another area where BTSO or its derivatives could find application. researchgate.net

Exploration of Advanced Materials Synthesis Beyond Thin Films

The use of this compound as a precursor for the chemical vapor deposition of metal oxide thin films is an established application. However, its potential in the synthesis of other advanced materials, such as nanoparticles and metal-organic frameworks (MOFs), remains a promising but underexplored field.

Future research could focus on adapting BTSO as a precursor for the synthesis of a variety of nanoparticles. For instance, the controlled decomposition of BTSO in the presence of metal precursors could offer a route to metal oxalate nanoparticles or, upon further transformation, metal oxide or pure metal nanoparticles with controlled size and morphology. The low-temperature reaction of bismuth oxalate to form powdered bismuth telluride suggests that oxalate precursors can be valuable in nanomaterial synthesis. acs.org Related bis(trimethylsilyl) precursors are already utilized in the synthesis of metal phosphide (B1233454) nanocrystals.

The design and synthesis of novel MOFs using this compound as a source for the oxalate linker is another exciting prospect. While many MOFs are constructed from pre-synthesized linkers, the in-situ generation of the oxalate linker from BTSO could offer advantages in terms of solubility and reactivity, potentially leading to new framework topologies and properties. Research in this area would involve exploring the reaction conditions required for the successful integration of the oxalate moiety into a porous framework.

Table 2: Potential Applications of this compound in Advanced Materials Synthesis

| Material Type | Potential Role of this compound | Desired Outcome |

| Metal Oxide Nanoparticles | Precursor | Controlled size and morphology of nanoparticles. |

| Metal Nanoparticles | Reducing agent and/or precursor | Formation of pure metal nanoparticles. |

| Metal-Organic Frameworks (MOFs) | Oxalate linker source | Novel framework structures and functionalities. |

| Porous Silicon Carbide | Precursor for cobalt oxalate | Immobilization of cobalt nanoparticles in porous supports. europa.eu |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms of this compound is crucial for optimizing its existing applications and for the rational design of new ones. Future research should employ a combination of advanced spectroscopic techniques and computational modeling to elucidate the intricate details of its reactivity.

In-situ spectroscopic methods, such as time-resolved NMR and IR spectroscopy, can provide real-time information on reaction intermediates and transition states. These experimental techniques, when coupled with computational methods like Density Functional Theory (DFT), can offer a comprehensive picture of reaction pathways. acs.org For example, DFT calculations can be used to model the transition states of silylation reactions, predict the stability of intermediates, and rationalize observed product distributions. acs.org

Furthermore, advanced mass spectrometry techniques can be used to identify and characterize transient species and reaction byproducts, providing valuable mechanistic insights. The reactivity of the trimethylsilyl (B98337) groups as Lewis bases with various species could also be systematically investigated using a combination of experimental and computational approaches. acs.org

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry provide a framework for developing more environmentally friendly chemical processes. Future research on this compound should actively seek to integrate these principles into its synthesis and applications. researchgate.netnih.gov

One key area is the development of synthetic routes that minimize waste and energy consumption. This includes exploring catalytic methods, as mentioned earlier, and utilizing renewable starting materials where possible. The use of greener solvents and the development of solvent-free reaction conditions are also important considerations. researchgate.net

In its applications, this compound could be employed in environmentally benign synthetic methodologies. For example, its use as a derivatization agent in analytical chemistry, while already established, could be further optimized to reduce solvent usage and derivatization times. Furthermore, exploring its use in catalytic reactions that proceed under mild conditions with high atom economy would contribute to the development of more sustainable chemical transformations. The potential for electrochemical reactions involving silyl compounds also presents an avenue for greener synthesis. frontiersin.org

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing bis(trimethylsilyl) oxalate with high purity?

- Methodology : Optimize reaction conditions using anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or GC-MS. Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) ensures >98% purity, as validated by NMR and elemental analysis .

- Key Considerations : Moisture sensitivity requires strict use of desiccants and glovebox techniques. Side products like trimethylsilanol may form if water is present, necessitating post-synthesis drying steps .

Q. How can spectroscopic techniques distinguish this compound from related silylated esters?

- Characterization Workflow :

- ¹H/¹³C NMR : Identify trimethylsilyl (TMS) peaks (δ ~0.1 ppm for protons; δ ~5–10 ppm for carbons). Oxalate backbone carbons appear at δ ~160–170 ppm.

- IR Spectroscopy : Confirm ester C=O stretching (~1750 cm⁻¹) and Si-O-C bonds (~1050–1100 cm⁻¹).

- Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z corresponding to C₈H₁₈O₄Si₂ (calc. 250.34 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Exposure Control : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of vapors (acute toxicity LD₅₀ >2000 mg/kg orally in rodents ).

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid aqueous cleanup due to hydrolysis risks .

Advanced Research Questions

Q. How does this compound’s reactivity vary in polar vs. non-polar solvents during esterification reactions?

- Experimental Design : Compare reaction kinetics in toluene (non-polar) vs. acetonitrile (polar) using in-situ FTIR or Raman spectroscopy. Polar solvents may accelerate silyl group transfer but increase hydrolysis susceptibility.

- Data Interpretation : Correlate solvent dielectric constants with reaction rates and byproduct formation (e.g., trimethylsilanol) .

Q. What mechanistic insights explain contradictory reports on this compound’s stability under thermal stress?

- Contradiction Analysis : Some studies report decomposition >150°C, while others note stability up to 200°C.

- Resolution Strategy : Conduct thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products (e.g., CO, CO₂, or siloxanes). Variability may arise from trace moisture or catalytic impurities in samples .

Q. How can computational modeling predict this compound’s interaction with Lewis acids in catalysis?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Validate with experimental kinetic data from reactions with BF₃·Et₂O or AlCl₃ .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time monitoring. Statistical analysis (e.g., ANOVA) of purity data across batches identifies critical process parameters (e.g., stirring rate, cooling gradient) .

Data Management and Literature Review

Q. Which databases provide reliable physicochemical data for this compound?

- Recommended Sources :

- SciFinder-n : Search by CAS RN 30431-54-0 for synthesis protocols and toxicity profiles.

- NIST Chemistry WebBook : Access IR and MS spectra (ensure compliance with CC-BY-NC 4.0 licensing) .

Q. How to resolve discrepancies in reported melting points for this compound?

- Triangulation Approach : Cross-reference peer-reviewed journals (e.g., Journal of Organic Chemistry), USP standards , and manufacturer SDS . Variations may stem from polymorphic forms or purity differences.

Tables for Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O₄Si₂ | |

| CAS RN | 30431-54-0 | |

| Melting Point | 42–45°C (lit.); 40–43°C (exp.) | |

| Boiling Point | 210°C (dec.) | |

| Solubility in Hexane | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.